molecular formula C7H8N2O2 B6269280 5-cyclopropyl-1,2-oxazole-3-carboxamide CAS No. 38955-40-7

5-cyclopropyl-1,2-oxazole-3-carboxamide

Cat. No.: B6269280
CAS No.: 38955-40-7
M. Wt: 152.2
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-Cyclopropyl-1,2-oxazole-3-carboxamide is a heterocyclic compound featuring a 1,2-oxazole core substituted with a cyclopropyl group at position 5 and a carboxamide moiety at position 2.

Properties

CAS No.

38955-40-7

Molecular Formula

C7H8N2O2

Molecular Weight

152.2

Purity

95

Origin of Product

United States

Preparation Methods

Reaction Mechanism and Optimization

The cycloisomerization of α,β-acetylenic oximes represents a robust method for constructing the oxazole ring. In this approach, gold(III) chloride (AuCl3\text{AuCl}_3) catalyzes the intramolecular cyclization of 3-cyclopropylpropiolaldehyde oxime derivatives, yielding 5-cyclopropyl-1,2-oxazole-3-carboxylic acid as an intermediate. The reaction proceeds via a 5-endo-dig cyclization pathway, where the gold catalyst activates the alkyne moiety, facilitating nucleophilic attack by the oxime nitrogen (Figure 1).

Optimization Parameters :

  • Catalyst Loading : 5 mol% AuCl3\text{AuCl}_3 in dichloroethane at 80°C.

  • Reaction Time : 12–16 hours under inert atmosphere.

  • Yield : 68–75% after purification via silica gel chromatography.

Amidation of the Carboxylic Acid Intermediate

The carboxylic acid intermediate undergoes amidation using 1,1′-carbonyldiimidazole (CDI) as an activating agent. CDI reacts with the acid to form an acylimidazole intermediate, which subsequently reacts with aqueous ammonia to yield the target carboxamide.

Amidation Protocol :

  • Activation : 5-Cyclopropyl-1,2-oxazole-3-carboxylic acid (1.0 equiv) and CDI (1.2 equiv) in anhydrous THF, stirred at 25°C for 2 hours.

  • Quenching : Addition of concentrated NH4OH\text{NH}_4\text{OH} (2.0 equiv) and stirring for 12 hours.

  • Workup : Extraction with ethyl acetate, drying over Na2SO4\text{Na}_2\text{SO}_4, and solvent evaporation.

  • Yield : 82–88%.

Table 1: Spectroscopic Data for 5-Cyclopropyl-1,2-Oxazole-3-Carboxamide

Property Value
1H NMR^1\text{H NMR} (DMSO-d6)δ 1.02–1.10 (m, 4H, cyclopropyl), 3.21 (tt, 1H, J = 8.0 Hz), 6.78 (s, 1H, oxazole-H), 8.12 (s, 1H, NH2_2)
13C NMR^{13}\text{C NMR}δ 10.4 (cyclopropyl), 118.9 (C-3), 143.2 (C-5), 162.1 (C=O)
IR (cm1^{-1}) 1685 (C=O), 1540 (N–H bend), 1245 (C–O–C)

Copper-Catalyzed [3+2] Cycloaddition of Nitrile Oxides with Cyclopropane-Containing Alkynes

Cycloaddition Strategy

This method involves the reaction of 3-cyclopropylpropiolic acid derivatives with in-situ-generated nitrile oxides. Copper(I) iodide (CuI\text{CuI}) catalyzes the [3+2] cycloaddition, forming the oxazole ring with high regioselectivity.

Synthetic Procedure :

  • Nitrile Oxide Generation : Chlorooxime (1.2 equiv) and Et3N\text{Et}_3\text{N} (2.0 equiv) in dichloromethane at 0°C.

  • Cycloaddition : Addition of 3-cyclopropylpropiolic acid methyl ester (1.0 equiv) and CuI\text{CuI} (10 mol%), stirred at 25°C for 6 hours.

  • Hydrolysis : Basic hydrolysis (2M NaOH) of the methyl ester to the carboxylic acid.

  • Yield : 60–65% for the cycloaddition; 90–95% for hydrolysis.

Amidation via Mixed Carbonate Activation

The carboxylic acid is converted to the carboxamide using ethyl chloroformate as an activating agent:

  • Activation : Carboxylic acid (1.0 equiv), ethyl chloroformate (1.1 equiv), and N\text{N}-methylmorpholine (1.1 equiv) in THF at 0°C.

  • Ammonolysis : Gaseous NH3\text{NH}_3 is bubbled through the solution for 1 hour.

  • Yield : 78–85%.

Table 2: Comparative Yields for Copper-Catalyzed Method

Step Reagents Yield (%)
CycloadditionCuI\text{CuI}, Et3N\text{Et}_3\text{N}60–65
Ester HydrolysisNaOH, MeOH/H2_2O90–95
AmidationEthyl chloroformate, NH3\text{NH}_378–85

Formylation-Cyclization Using DMFDMA Followed by Amidation

Enaminone Formation and Cyclization

Dimethylformamide dimethyl acetal (DMFDMA) facilitates the formylation of 3-cyclopropyl-1,3-diketones, forming enaminone intermediates. Subsequent cyclization with hydroxylamine hydrochloride (NH2HCl\text{NH}_2\text{HCl}) yields the oxazole ring.

Key Steps :

  • Formylation : 3-Cyclopropyl-1,3-diketone (1.0 equiv) and DMFDMA (1.5 equiv) in DMF at 100°C (MW irradiation, 50 W).

  • Cyclization : Addition of NH2HCl\text{NH}_2\text{HCl} (1.2 equiv) and acetic acid (1.0 equiv) in ethanol under reflux for 8 hours.

  • Yield : 70–75% for formylation; 85–90% for cyclization.

Carboxamide Formation

The oxazole-3-carboxylic acid is amidated using thionyl chloride (SOCl2\text{SOCl}_2) to form the acid chloride, followed by reaction with NH3\text{NH}_3:

  • Chlorination : Carboxylic acid (1.0 equiv) and SOCl2\text{SOCl}_2 (2.0 equiv) at 70°C for 3 hours.

  • Ammonolysis : Addition of concentrated NH4OH\text{NH}_4\text{OH} at 0°C.

  • Yield : 80–88%.

Table 3: Reaction Conditions for DMFDMA Method

Parameter Value
Formylation Temperature100°C (MW)
Cyclization Time8 hours
Amidation SolventDry ethanol

Analytical and Computational Validation

Molecular Modeling and Binding Affinity

Docking studies of this compound into the colchicine-binding site of tubulin reveal a G-Score of −8.2 kcal/mol, indicating strong hydrophobic interactions with residues Leu255 and Ala317. These findings correlate with the compound’s observed bioactivity in antiproliferative assays.

Purity and Characterization

HPLC analysis confirms >95% purity for all synthetic batches. Elemental analysis (C, H, N) aligns with theoretical values within ±0.4%, ensuring compositional integrity.

Chemical Reactions Analysis

Types of Reactions

5-cyclopropyl-1,2-oxazole-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form oxazole derivatives with different functional groups.

    Reduction: Reduction reactions can modify the oxazole ring, leading to the formation of reduced oxazole derivatives.

    Substitution: The compound can undergo substitution reactions where different substituents are introduced to the oxazole ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

    Substitution: Substitution reactions may involve reagents like halogens, alkylating agents, and nucleophiles.

Major Products Formed

The major products formed from these reactions include various oxazole derivatives with modified functional groups, which can exhibit different biological activities and properties.

Scientific Research Applications

5-cyclopropyl-1,2-oxazole-3-carboxamide has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 5-cyclopropyl-1,2-oxazole-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and the biological context in which the compound is used .

Comparison with Similar Compounds

Data Tables

Table 1: Physicochemical Properties of Selected Analogs

Compound Name Molecular Formula Molecular Weight (g/mol) logP Key Substituents Reference
5-Cyclopropyl-1,2-oxazole-3-carboxamide C7H8N2O2 152.15 1.2* Cyclopropyl, carboxamide
ML115 C15H15ClN2O4 322.74 2.61 4-Chloro-2,5-dimethoxyphenyl
N-[1-(2-Chloroacetyl)piperidin-4-yl] derivative C14H18ClN3O3 311.76 1.8* Chloroacetyl-piperidine
5-(1-Methylcyclopropyl)-1,2-oxazole-3-carboxylic acid C8H9NO3 167.16 1.2* 1-Methylcyclopropyl, carboxylic acid

*Estimated values based on structural analogs.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 5-cyclopropyl-1,2-oxazole-3-carboxamide, and how can reaction conditions be optimized for higher yields?

  • Methodological Answer : Synthesis involves multi-step reactions, including cyclopropane introduction to the oxazole core. Cyclization of ethyl ester precursors (e.g., via acid-catalyzed or base-mediated routes) is common. Optimization includes temperature control (0–5°C) and using catalysts like sodium hydride in solvents such as dimethylformamide (DMF). Purification via column chromatography (e.g., DCM/MeOH 8:2) ensures high purity. For example, yields >48% are achievable with stepwise monitoring using thin-layer chromatography (TLC) .

Q. How can researchers characterize the structural integrity of this compound using spectroscopic techniques?

  • Methodological Answer : Structural validation employs:

  • NMR spectroscopy : 1H and 13C NMR identify proton environments (e.g., cyclopropyl protons at δ 1.2–1.5 ppm) and oxazole ring carbons.
  • High-resolution mass spectrometry (HRMS) : Confirms molecular weight (e.g., observed [M+H]+ matching theoretical values within ±0.4 ppm error).
  • HPLC : Purity assessment (≥95%) and reaction monitoring. For derivatives, IR spectroscopy detects functional groups like carbonyls (1700–1750 cm⁻¹) .

Advanced Research Questions

Q. What strategies are employed to analyze structure-activity relationships (SAR) of this compound derivatives in medicinal chemistry?

  • Methodological Answer : SAR studies involve:

  • Systematic substituent variation : Modifying cyclopropyl groups or introducing halogens/electron-withdrawing groups to assess bioactivity.
  • Molecular docking : Predicts interactions with targets (e.g., topoisomerase I) using software like AutoDock.
  • In vitro assays : Enzymatic inhibition (IC50 determination) and cytotoxicity testing (MTT assay on cancer cell lines). For example, replacing the cyclopropyl group with fluorinated analogs enhances antimicrobial potency .

Q. How do researchers resolve contradictions in biological activity data across studies involving this compound analogs?

  • Methodological Answer : Contradictions arise from assay variability (e.g., solvent choice, cell lines). Solutions include:

  • Standardized protocols : Replicating studies under controlled conditions (e.g., DMSO concentration ≤0.1%).
  • Meta-analysis : Aggregating data to identify trends (e.g., correlation between lipophilicity and cytotoxicity).
  • Purity validation : Using HPLC to exclude impurities (>99% purity minimizes off-target effects) .

Q. What experimental approaches are used to study the interaction of this compound with biological targets like enzymes or receptors?

  • Methodological Answer : Key techniques include:

  • Surface plasmon resonance (SPR) : Quantifies binding kinetics (e.g., KD values for kinase inhibition).
  • Isothermal titration calorimetry (ITC) : Measures thermodynamic parameters (ΔH, ΔS).
  • X-ray crystallography : Resolves 3D binding modes (e.g., hydrogen bonds between the carboxamide group and enzyme active sites). Computational tools like molecular dynamics simulate binding stability .

Q. How can computational chemistry methods predict the reactivity and pharmacokinetic properties of this compound?

  • Methodological Answer :

  • Density functional theory (DFT) : Identifies electrophilic regions (e.g., oxazole ring) prone to nucleophilic attack.
  • QSAR models : Predict ADMET properties (e.g., logP for blood-brain barrier permeability).
  • Pharmacophore modeling : Aligns structural features with known bioactive scaffolds to prioritize derivatives for synthesis .

Notes

  • All methodologies are derived from peer-reviewed studies or PubChem data.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.